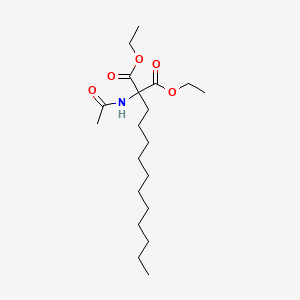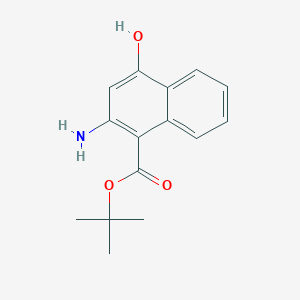
Tert-butyl 2-amino-4-hydroxynaphthalene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a light brown solid with a molecular weight of 259.3 g/mol . This compound is primarily used in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals.
Métodos De Preparación
The synthesis of 1-BOC-AMINO-4-HYDROXY-NAPHTHALENE typically involves the protection of the amino group with a tert-butoxycarbonyl (BOC) group. The process can be summarized as follows:
Starting Material: The synthesis begins with 4-hydroxy-1-naphthylamine.
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (TEA).
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound are similar but are scaled up to meet commercial demands. The process involves the same basic steps but may include additional purification and quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
1-BOC-AMINO-4-HYDROXY-NAPHTHALENE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Deprotection: The BOC group can be removed under acidic conditions to yield the free amine.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and acids like trifluoroacetic acid (TFA) for deprotection. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-BOC-AMINO-4-HYDROXY-NAPHTHALENE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-BOC-AMINO-4-HYDROXY-NAPHTHALENE involves its ability to act as a protecting group for amino functions. The BOC group is stable under basic conditions but can be cleaved under acidic conditions, making it useful in multi-step organic synthesis. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
1-BOC-AMINO-4-HYDROXY-NAPHTHALENE can be compared with other similar compounds, such as:
1-BOC-AMINO-2-HYDROXY-NAPHTHALENE: Similar structure but with the hydroxyl group at a different position.
1-BOC-AMINO-4-METHOXY-NAPHTHALENE: Similar structure but with a methoxy group instead of a hydroxyl group.
1-BOC-AMINO-4-ACETOXY-NAPHTHALENE: Similar structure but with an acetoxy group instead of a hydroxyl group.
The uniqueness of 1-BOC-AMINO-4-HYDROXY-NAPHTHALENE lies in its specific substitution pattern, which influences its reactivity and applications in organic synthesis.
Propiedades
Fórmula molecular |
C15H17NO3 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-4-hydroxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)19-14(18)13-10-7-5-4-6-9(10)12(17)8-11(13)16/h4-8,17H,16H2,1-3H3 |
Clave InChI |
AXZPEYDPHFCBAN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C=C(C2=CC=CC=C21)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


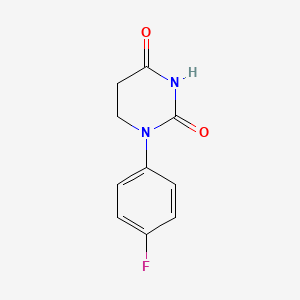
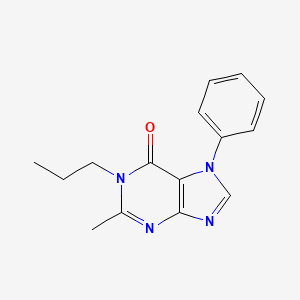
![4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010472.png)
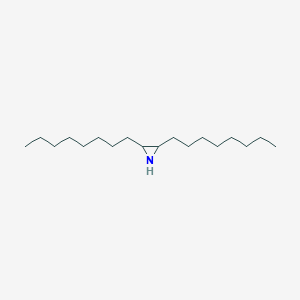

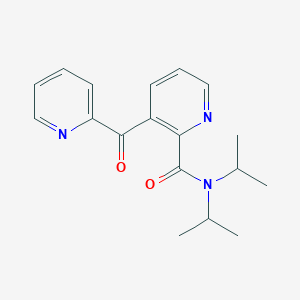
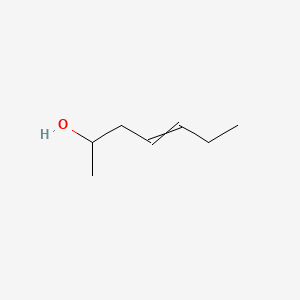
![6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione](/img/structure/B14010484.png)
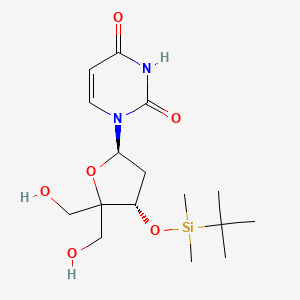
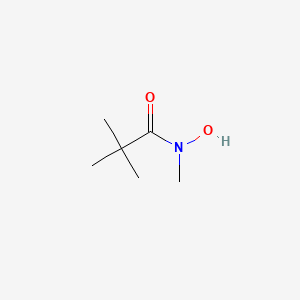
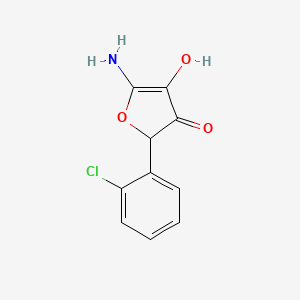
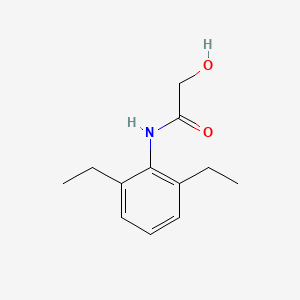
![4-Methoxy-N-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14010513.png)
